Levomethadyl acetate hydrochloride

Catalog No.
S532971
CAS No.
43033-72-3
M.F
C23H32ClNO2
M. Wt
390.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomethadyl acetate hydrochloride

CAS Number

43033-72-3

Product Name

Levomethadyl acetate hydrochloride

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride

Molecular Formula

C23H32ClNO2

Molecular Weight

390.0 g/mol

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1

InChI Key

UXBPQRGCVJOTNT-COBSGTNCSA-N

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

solubility

Soluble in DMSO

Synonyms

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane, 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate, Acemethadone, Acetylmethadol, Alphacetylmethadol, Amidolacetate, Dimepheptanol, LAAM, Levo alpha Acetylmethadol, Levo-alpha-Acetylmethadol, Levoacetylmethadol, Levomethadyl, Levomethadyl Acetate, Levomethadyl Acetate Hydrochloride, Methadol, Methadyl Acetate, ORLAAM

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

The exact mass of the compound Levomethadyl acetate hydrochloride is 389.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Methadone. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levomethadyl acetate hydrochloride, commonly referred to as Levacetylmethadol or LAAM, is a synthetic opioid analgesic primarily used in the treatment of opioid dependence. Approved by the U.S. Food and Drug Administration in 1993, it serves as a second-line treatment for patients who do not respond to other medications like methadone or buprenorphine. Unlike methadone, which requires daily administration, Levomethadyl acetate is typically administered two to three times a week, making it a more convenient option for some patients .

The chemical structure of Levomethadyl acetate is characterized by its molecular formula C23H31NO2C_{23}H_{31}NO_{2} and a molecular weight of approximately 353.50 g/mol. The compound appears as a white crystalline powder that is soluble in water and other solvents .

Levomethadyl acetate undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 enzyme system. This metabolic process involves N-demethylation, leading to the formation of active metabolites such as nor-levomethadyl acetate and dinor-levomethadyl acetate, both of which exhibit greater potency than the parent compound .

The following reactions summarize its metabolic pathway:

  • Levomethadyl acetateNor-levomethadyl acetate (N-demethylation)
  • Nor-levomethadyl acetateDinor-levomethadyl acetate (further N-demethylation)

These metabolites contribute to the drug's long duration of action, which can last up to 72 hours after administration .

Levomethadyl acetate acts primarily as a μ-opioid receptor agonist, similar to morphine. Its pharmacological effects include analgesia (pain relief), sedation, and suppression of withdrawal symptoms in opioid-dependent individuals. The onset of action typically occurs within 2 to 4 hours post-administration, with effects lasting significantly longer than those of many other opioids .

Additionally, Levomethadyl acetate has been shown to antagonize neuronal nicotinic acetylcholine receptors, further contributing to its complex pharmacodynamic profile .

The synthesis of Levomethadyl acetate generally involves several steps starting from simpler organic compounds. While specific proprietary methods may exist, a typical synthetic route includes:

  • Formation of the core structure: Utilizing precursors like phenylacetone and dimethylamine.
  • Acetylation: Introducing an acetyl group to form Levacetylmethadol.
  • Hydrochloride salt formation: Reacting with hydrochloric acid to yield Levomethadyl acetate hydrochloride.

This multi-step synthesis allows for the production of high-purity Levomethadyl acetate suitable for pharmaceutical use .

Levomethadyl acetate is primarily used in:

  • Opioid Dependence Treatment: It helps manage withdrawal symptoms and reduces cravings in individuals recovering from opioid addiction.
  • Pain Management: Although less common today due to safety concerns, it has been used for chronic pain relief due to its long duration of action.

Due to its potential for serious side effects, including cardiac issues and overdose risks, its use is generally limited and closely monitored .

Levomethadyl acetate can interact with various substances, leading to increased risks of adverse effects:

  • CNS Depressants: Concurrent use with other central nervous system depressants (e.g., benzodiazepines) can enhance sedation and respiratory depression.
  • Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 can increase plasma levels of Levomethadyl acetate by slowing its metabolism .

Clinical studies have emphasized the need for careful monitoring when prescribing Levomethadyl acetate alongside other medications.

Levomethadyl acetate shares structural and functional similarities with several other opioids. Here are some notable comparisons:

Compound NameStructure SimilarityDuration of ActionPrimary UseUnique Characteristics
MethadoneHighLong (24 hours)Opioid dependence treatmentRequires daily administration; higher addiction potential
BuprenorphineModerateLong (24-60 hours)Opioid dependence treatmentPartial agonist; ceiling effect on respiratory depression
MorphineHighShort (3-6 hours)Pain managementStronger analgesic effect; higher abuse potential
FentanylModerateVery short (1-2 hours)Pain managementExtremely potent; rapid onset; high overdose risk

Levomethadyl acetate is unique due to its extended duration of action allowing less frequent dosing compared to methadone while still being effective in treating opioid dependence .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

389.2121570 g/mol

Monoisotopic Mass

389.2121570 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B54CW5KG52
3ZD9WAO92T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Levomethadyl Acetate Hydrochloride is the hydrochloride salt form of levomethadyl acetate, a synthetic mu-receptor agonist with analgesic activity. Levomethadyl acetate hydrochloride mimics the actions of endogenous peptides at CNS opioid receptors, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence. Levomethadyl acetate hydrochloride has less severe withdrawal symptoms compared to the morphine-like agents. In addition, with chronic use, levomethadyl acetate hydrochloride produces cross-tolerance to the effects of other mu-receptor agonists, thereby decreasing the physical dependence.

MeSH Pharmacological Classification

Analgesics, Opioid

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

43033-72-3

Wikipedia

Levomethadyl acetate hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
1: Freddi R, Duca P, Gritti I, Mariotti M, Vertemati M. Behavioral and degeneration changes in the basal forebrain systems of aged rats: a quantitative study in the region of the basal forebrain after levo-acetyl-carnitine treatments assessed by Abercrombie estimation. Prog Neuropsychopharmacol Biol Psychiatry. 2009 Apr 30;33(3):419-26. doi: 10.1016/j.pnpbp.2008.12.021. Epub 2009 Jan 7. PubMed PMID: 19171177.
2: Deamer RL, Wilson DR, Clark DS, Prichard JG. Torsades de pointes associated with high dose levomethadyl acetate (ORLAAM). J Addict Dis. 2001;20(4):7-14. Review. PubMed PMID: 11760927.
3: Borzelleca JF, Egle JL Jr, Harris LS, Belleville JA. Toxicological evaluation of mu-agonists. Part II: Assessment of toxicity following 30 days of repeated oral dosing of male and female rats with levo-alpha-noracetylmethadol HCl (NorLAAM). J Appl Toxicol. 1995 Sep-Oct;15(5):339-55. PubMed PMID: 8666717.
4: Borzelleca JF, Egle JL Jr, Harris LS, Johnson DN, Terrill JB, Belleville JA. Toxicological evaluation of mu-agonists. Part I: Assessment of toxicity following 30 days of repeated oral dosing of male and female rats with levo-alpha-acetylmethadol HCl (LAAM). J Appl Toxicol. 1994 Nov-Dec;14(6):435-46. PubMed PMID: 7884149.
5: Thomas BF, Jeffcoat AR, Myers MW, Mathews JM, Cook CE. Determination of l-alpha-acetylmethadol, l-alpha-noracetylmethadol and l-alpha-dinoracetylmethadol in plasma by gas chromatography-mass spectrometry. J Chromatogr B Biomed Appl. 1994 May 13;655(2):201-11. PubMed PMID: 8081466.
6: Rosenkrantz H, Fleischman RW. In vivo carcinogenesis assay of L-alpha-acetylmethadol.HCl in rodents. Fundam Appl Toxicol. 1988 Nov;11(4):626-39. PubMed PMID: 3229587.
7: McGillkiard KL, Jones SE, Robertson GE, Olsen GD. Altered respiratory control in newborn puppies after chronic prenatal exposure to alpha-1-acetylmethadol (LAAM). Respir Physiol. 1982 Mar;47(3):299-311. PubMed PMID: 6808626.
8: Finlayson MJ, Bellward GD. Effects of perinatal exposure of Wistar rats to l-alpha-acetylmethadol.HCl on hepatic microsomal mixed-function oxidase enzyme activity in the adult. Drug Metab Dispos. 1982 Jan-Feb;10(1):74-6. PubMed PMID: 6124388.

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